间苯二酚-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a colorless crystal that is soluble in water and various organic solvents such as ethanol and ether . The compound is primarily used as a labeling agent in chemical research to track atomic movements in reactions and as an internal reference material in nuclear magnetic resonance (NMR) experiments .

科学研究应用

制药

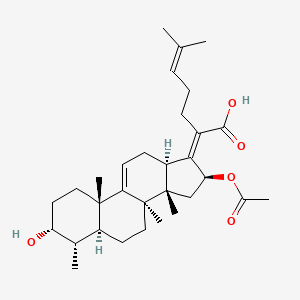

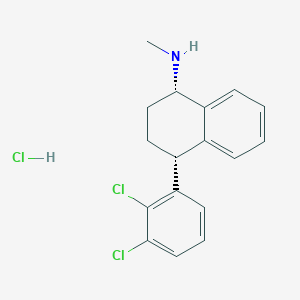

间苯二酚-d4 用于制药行业合成各种药物。其氘代性质使其成为药物动力学和代谢研究的宝贵工具,因为它可用于追踪药物在体内的代谢途径。 这在新型药物开发中尤为有用,因为了解药物的代谢和分布至关重要 {svg_1}.

橡胶制品

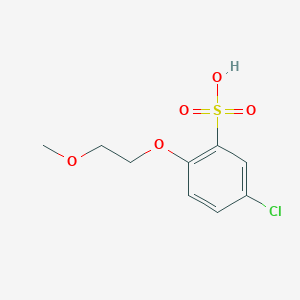

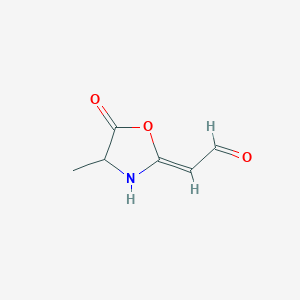

在轮胎、软管和皮带等橡胶制品生产中,this compound 扮演着至关重要的角色。它是一种粘合剂,可改善橡胶与织物和钢等增强材料之间的粘合性。 这使得橡胶制品具有更强的耐用性和性能 {svg_2}.

聚合物

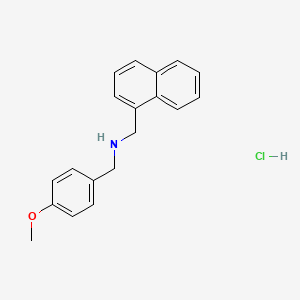

This compound 参与聚合物的合成,它有助于聚合过程。它可用于制造具有改进的热稳定性和机械性能的新型聚合物结构。 这些聚合物在汽车和航空航天行业等各个领域都有应用 {svg_3}.

聚合物添加剂

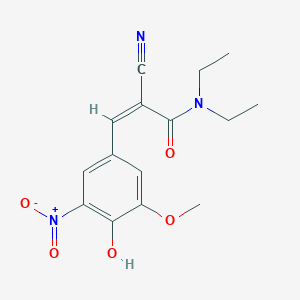

作为聚合物添加剂,this compound 用于增强塑料的性能。它可以用作紫外线吸收剂和阻燃剂,从而延长塑料的使用寿命并提高其安全性。 这对暴露在阳光或高温下的消费产品尤其重要 {svg_4}.

复合材料

This compound 也用于制造复合材料,复合材料是由两种或多种不同物质制成的材料。 例如,在木材复合材料中,它可以改善木材纤维之间的粘合性,从而产生更坚固耐用的材料,适用于建筑和家具 {svg_5}.

光刻胶

在电子领域,this compound 用于光刻胶的配制,光刻胶是光敏材料,在光刻工艺中用于在基板上创建复杂的图案。 氘代化合物提供了更好的分辨率和稳定性,这对微电子器件的生产至关重要 {svg_6}.

作用机制

Target of Action

Resorcinol-d4, a deuterated derivative of resorcinol, is expected to have similar targets as its parent compound, resorcinol . Resorcinol primarily targets skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin .

Mode of Action

Resorcinol works by exerting a keratolytic activity, which helps to remove hard, scaly, or roughened skin . It is used as an antiseptic and disinfectant in topical pharmaceutical products . Although primarily indicated for topical application, resorcinol also possesses a well-documented anti-thyroidal activity .

Biochemical Pathways

Resorcinol can inhibit peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In an in vitro study involving lactoperoxidase (LPO) and thyroid peroxidase (TPO), it was shown that the mechanism of these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .

Result of Action

The molecular and cellular effects of resorcinol’s action are primarily observed in its keratolytic activity, which helps to remove hard, scaly, or roughened skin . In addition, it has been shown to inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter .

Action Environment

The rate of biodegradation of resorcinol in an activated sludge treatment facility is dependent upon many factors, such as concentration and temperature . This suggests that environmental factors can influence the action, efficacy, and stability of resorcinol and its derivatives.

生化分析

Biochemical Properties

Resorcinol-d4 plays a significant role in biochemical reactions. It exhibits a stable complexation with keratin-7 . The highly electronegative nature of oxygen atoms contributes effectively to the binding affinity of Resorcinol-d4 towards keratin-7 . Docking analysis showed that the steric factor plays the major role in the keratolytic activity of Resorcinol-d4 .

Cellular Effects

It is known that Resorcinol-d4 has a notable change in the overall electronic properties of resorcinol upon the abstraction of the hydroxyl protons .

Molecular Mechanism

At the molecular level, Resorcinol-d4 exerts its effects through binding interactions with biomolecules. It has been found that binding occurs between hydroxyl groups of Resorcinol-d4 and phosphorus oxygen bonds (P–O) of the DNA skeleton . This interaction may influence enzyme activity, gene expression, and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that Resorcinol-d4 exhibits different rotameric configurations, which may influence its stability and degradation .

Dosage Effects in Animal Models

The effects of Resorcinol-d4 at different dosages in animal models are yet to be fully studied. It is known that Resorcinol-d4 has potential hazards to human health, which may also apply to animal models .

Metabolic Pathways

It is known that Resorcinol-d4 interacts with the DNA phosphate skeleton .

Transport and Distribution

It is known that Resorcinol-d4 binds to the DNA phosphate skeleton, which may influence its localization or accumulation .

Subcellular Localization

It is known that Resorcinol-d4 binds to the DNA phosphate skeleton, which may direct it to specific compartments or organelles .

准备方法

Resorcinol-d4 is typically synthesized by reacting naturally occurring resorcinol with deuterated hydrogen oxide (D2O), replacing hydrogen atoms with deuterium atoms . This method ensures the incorporation of deuterium into the resorcinol molecule, resulting in the formation of Resorcinol-d4. Industrial production methods for resorcinol itself include the disulfonation of benzene followed by neutralization, acidification, extraction, and distillation .

化学反应分析

Resorcinol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Substitution: Halogenation, alkylation, and acylation reactions can occur at the 2-, 4-, and 6-positions of the aromatic ring, facilitated by reagents

属性

CAS 编号 |

751455-55-7 |

|---|---|

分子式 |

C₆H₂D₄O₂ |

分子量 |

114.14 |

同义词 |

1,3-Benzenediol-d4; 1,3-Dihydroxybenzene-d4; 3-Hydroxyphenol-d4; Resorcin-d4; Rezorsine-d4; Rodol RS-d4; m-Benzenediol-d4; m-Dihydroxybenzene-d4; m-Hydroquinone-d4; m-Hydroxyphenol-d4; m-Phenylenediol-d4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)